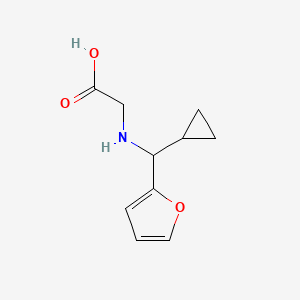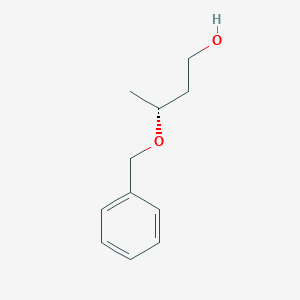-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756454.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with different functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methyl and fluoroethyl groups through alkylation reactions. The final step usually involves the coupling of the two pyrazole rings via a methylene bridge, which can be achieved using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Thiols, amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the pyrazole rings.
Reduction: Primary or secondary amines.
Substitution: Thiolated or aminated derivatives.
科学研究应用
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrazole-based inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects.
相似化合物的比较
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole-based compounds:
Similar Compounds: Pyrazole, 1-methylpyrazole, 3,5-dimethylpyrazole.
Uniqueness: The presence of both methyl and fluoroethyl groups on the pyrazole rings makes this compound unique, providing distinct chemical and biological properties compared to other pyrazole derivatives.
This detailed article provides a comprehensive overview of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H18FN5 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-11(9-17(2)15-10)7-14-8-12-3-5-18(16-12)6-4-13/h3,5,9,14H,4,6-8H2,1-2H3 |
InChI 键 |
OYACBAPLKUKUTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)CCF)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)




![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
